

Technical Guide: Physical Properties of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(1-Bromoethyl)-4-nitrobenzene**

Cat. No.: **B170261**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound **1-(1-Bromoethyl)-4-nitrobenzene**. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a chemical intermediate. This document compiles essential data on its physical characteristics, provides detailed experimental protocols for its synthesis, and outlines general analytical methodologies. A visual representation of the synthesis workflow is also included to facilitate a clearer understanding of the process.

Core Physical and Chemical Properties

1-(1-Bromoethyl)-4-nitrobenzene is a substituted aromatic compound.^[1] The presence of the nitro group and the bromine atom significantly influences its reactivity and physical properties. A summary of its key physical and chemical data is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	1-(1-bromoethyl)-4-nitrobenzene	[1]
CAS Number	19935-81-0	[1]
Molecular Formula	C8H8BrNO2	[1] [2]
Molecular Weight	230.06 g/mol	[1]
Melting Point	31-32.5 °C	
Boiling Point	152-153 °C at 5 Torr	
Density (Predicted)	1.554 g/cm ³	
Physical Form	Solid, semi-solid, or liquid lump	
Solubility	While specific data for 1-(1-Bromoethyl)-4-nitrobenzene is not readily available, based on the properties of nitrobenzene and similar halogenated nitroaromatic compounds, it is expected to be soluble in organic solvents like ethanol, ether, and benzene and have low solubility in water. [3]	

Experimental Protocols

Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene

A common and effective method for the synthesis of **1-(1-Bromoethyl)-4-nitrobenzene** involves the free-radical bromination of 1-ethyl-4-nitrobenzene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.

Materials:

- 1-ethyl-4-nitrobenzene

- N-bromosuccinimide (NBS)
- Benzoyl peroxide
- Carbon tetrachloride (CCl₄)
- Ethyl acetate
- Hexanes
- Silica gel for flash chromatography

Procedure:

- A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) is prepared in a round-bottom flask.
- The reaction mixture is refluxed for 1 hour.
- After reflux, the mixture is cooled to room temperature.
- The solid succinimide byproduct is removed by filtration, and the filter cake is washed with a 1:1 mixture of ethyl acetate and hexanes.
- The filtrate is collected and the solvent is removed under reduced pressure (evaporation).
- The crude product is then purified by flash chromatography on a silica gel column.
- The column is eluted with a 2:98 mixture of ethyl acetate and hexanes.
- The fractions containing the desired product are collected and the solvent is evaporated to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil. This process typically results in a high yield (around 90%).

General Analytical Methods

The analysis of nitrobenzene compounds, including **1-(1-Bromoethyl)-4-nitrobenzene**, can be performed using several established analytical techniques. The choice of method will depend

on the sample matrix and the required sensitivity.

- High-Performance Liquid Chromatography (HPLC): HPLC with an ultraviolet (UV) detector is a common method for the analysis of nitroaromatic compounds.
- Gas Chromatography (GC): GC can be coupled with various detectors for the analysis of these compounds. Common detectors include:
 - Flame Ionization Detector (FID)
 - Nitrogen-Phosphorus Detector (NPD), which is more selective for nitrogen-containing compounds.
 - Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.
 - Mass Spectrometry (MS) for definitive identification.

Sample preparation for these analytical methods typically involves extraction with a suitable organic solvent.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-(1-Bromoethyl)-4-nitrobenzene**.



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Caption: Synthesis workflow for **1-(1-Bromoethyl)-4-nitrobenzene**.

Safety Information

1-(1-Bromoethyl)-4-nitrobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, it is classified with the following hazards:

- Harmful if swallowed
- Harmful in contact with skin
- Causes skin irritation
- Causes serious eye irritation
- Harmful if inhaled

It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key physical properties, synthetic protocols, and analytical considerations for **1-(1-Bromoethyl)-4-nitrobenzene**. The provided data and methodologies are intended to support researchers and scientists in their work with this versatile chemical intermediate. As with any chemical, adherence to strict safety protocols is paramount during its handling and use.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-(1-Bromoethyl)-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170261#physical-properties-of-1-1-bromoethyl-4-nitrobenzene>

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